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Introduction
DNDI-6148 is a benzoxaborole compound identified as a preclinical candidate for the treatment

of visceral leishmaniasis (VL).[1][2] Developed through the screening of Anacor's oxaborole

library by the Drugs for Neglected Diseases initiative (DNDi), DNDI-6148 has demonstrated

potent activity against Leishmania species, the causative agents of VL.[3] Its mechanism of

action involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor

(CPSF3), an endonuclease essential for parasite mRNA processing.[1][4]

Preclinical studies have relied on the Syrian hamster (Mesocricetus auratus) model of VL,

which effectively mimics the clinicopathological features of human disease, making it a valuable

tool for evaluating the efficacy of novel drug candidates.[5] Although the clinical development of

DNDI-6148 for leishmaniasis has been deprioritized due to preclinical reproductive toxicity

signals, the methodologies and data from the hamster model studies remain a critical reference

for VL drug discovery and development.[3][6]

This document provides detailed application notes and protocols based on the preclinical

evaluation of DNDI-6148 in the hamster model for visceral leishmaniasis.
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The in vivo efficacy of DNDI-6148 was evaluated in a Leishmania infantum-infected hamster

model. The primary endpoint was the percentage reduction in parasite burden in the liver,

spleen, and bone marrow compared to vehicle-treated control animals. The data presented

below is derived from key preclinical studies.

Table 1: In Vivo Efficacy of DNDI-6148 in the L. infantum Hamster Model (10-Day Treatment)

Dose (mg/kg,
BID)

Treatment
Duration

% Reduction
in Liver
Parasite
Burden

% Reduction
in Spleen
Parasite
Burden

% Reduction
in Bone
Marrow
Parasite
Burden

25 10 days >98 >98 >98

50 10 days >99 >99 >99

Data synthesized from Mowbray et al., Journal of Medicinal Chemistry, 2021. DNDI-6148 is

also referred to as compound 23 in this publication.

Table 2: In Vivo Efficacy of a Related Benzoxaborole (Compound 3) in the L. infantum Hamster

Model (5-Day Treatment)

Dose (mg/kg,
QD)

Treatment
Duration

% Reduction
in Liver
Parasite
Burden

% Reduction
in Spleen
Parasite
Burden

% Reduction
in Bone
Marrow
Parasite
Burden

25 5 days 87.8% 81.8% 81.6%

50 5 days 97.4% 95.0% 91.2%

100 5 days 98.6% 96.0% 88.3%

Data from Mowbray et al., Journal of Medicinal Chemistry, 2021. This table illustrates the

efficacy of an earlier compound in the same series, providing context for the selection and

development of DNDI-6148.
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Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation

of DNDI-6148 and standard procedures for VL hamster models.

Animal Model and Husbandry
Species: Female Golden Syrian hamsters (Mesocricetus auratus).

Supplier: Janvier, France (or equivalent).

Body Weight: 80–100 g at the time of infection.

Housing: Animals should be housed in a controlled environment with regulated temperature,

humidity, and light/dark cycles, with ad libitum access to food and water.

Ethical Considerations: All animal procedures must be carried out in strict accordance with

institutional and national guidelines for the care and use of laboratory animals. The original

studies were approved by the ethical committee of the University of Antwerp, Belgium (UA-

ECD 2011-74).

Parasite Strain and Culture
Species:Leishmania infantum

Strain: MHOM/MA/67/ITMAP263 (or equivalent virulent strain).

Maintenance: The parasite strain is maintained by continuous passage in hamsters to ensure

virulence. Amastigotes are harvested from the spleens of heavily infected donor hamsters.

Preparation of Amastigote Inoculum
Aseptically remove the spleen from a heavily infected donor hamster.

Homogenize the spleen tissue in a sterile tissue grinder with an appropriate volume of

sterile, cold RPMI-1640 medium.

Purify the amastigotes from the host cell debris using a two-step differential centrifugation

process:
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Centrifuge the homogenate at a low speed (e.g., 230 x g) for 10 minutes to pellet larger

host cell debris. Collect the supernatant.

Centrifuge the resulting supernatant at a higher speed (e.g., 4100 x g) for 30 minutes to

pellet the amastigotes.

Resuspend the amastigote pellet in a known volume of sterile phosphate-buffered saline

(PBS) or RPMI-1640 medium.

Determine the concentration of amastigotes using a hemocytometer.

Adjust the final concentration of the inoculum with sterile PBS or medium to the desired

density for injection (e.g., 2 x 10⁷ amastigotes per 100 µL).

Infection Procedure
Anesthetize the hamsters using a suitable method (e.g., isoflurane inhalation).

Infect the hamsters via intracardiac injection with the prepared amastigote suspension. A

typical inoculum is 2 x 10⁷ amastigotes in a volume of 100 µL.

Monitor the animals regularly for clinical signs of visceral leishmaniasis, such as weight loss,

splenomegaly, and hunched posture. The infection is typically allowed to establish for several

weeks (e.g., 21 days) before the commencement of treatment.

Drug Formulation and Administration
Formulation: Prepare DNDI-6148 as an oral suspension. While the specific vehicle used in

the original studies is not detailed in the provided search results, a common vehicle for

preclinical oral dosing is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

Dose Calculation: Calculate the required concentration of the suspension based on the

desired dose (e.g., 25 or 50 mg/kg) and the average body weight of the hamsters in each

treatment group.

Administration: Administer the drug suspension orally using a gavage needle.

Treatment Regimen:
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Frequency: Twice daily (BID).

Duration: 10 consecutive days.

Control Group: A control group receiving only the vehicle must be included in each

experiment.

Assessment of Parasite Burden
At the end of the treatment period (e.g., day 11), humanely euthanize the hamsters.

Aseptically remove and weigh the liver, spleen, and femurs (for bone marrow).

Tissue Smears:

Make impression smears by gently touching a clean glass slide to a freshly cut surface of

the liver and spleen.

For bone marrow, flush the marrow from the femur with a small amount of PBS, centrifuge

to pellet the cells, and prepare smears from the cell pellet.

Staining: Fix the smears with methanol and stain with Giemsa stain.

Microscopic Quantification:

Examine the stained smears under a light microscope at high magnification (e.g., 1000x

oil immersion).

Quantify the parasite burden by counting the number of amastigotes per host cell nucleus

for a predetermined number of fields or host nuclei (e.g., 500-1000 nuclei).

The parasite load can be expressed in Leishman-Donovan Units (LDU), calculated as:

LDU = (Number of amastigotes / Number of host nuclei) x Organ weight (in mg)

Calculation of Efficacy:

Calculate the mean LDU for each organ in the vehicle-treated control group and the DNDI-
6148-treated groups.
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Determine the percentage reduction in parasite burden for each treated group relative to

the control group using the formula: % Reduction = [1 - (Mean LDU of Treated Group /

Mean LDU of Control Group)] x 100

Visualizations
Experimental Workflow
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Caption: Workflow for evaluating DNDI-6148 efficacy in the hamster VL model.
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DNDI-6148 Mechanism of Action
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Caption: DNDI-6148 inhibits CPSF3, disrupting mRNA processing and leading to parasite

death.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15558969?utm_src=pdf-body
https://www.benchchem.com/product/b15558969?utm_src=pdf-body-img
https://www.benchchem.com/product/b15558969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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